molecular formula C12H14N6O3 B2367162 3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1251706-62-3

3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2367162
CAS No.: 1251706-62-3
M. Wt: 290.283
InChI Key: NJALAHDGFQWKJS-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is linked to a pyrimidin-2-ylamino ethyl ketone group. Its molecular complexity and functional groups (e.g., carboxamide, pyrimidine) align with compounds studied in medicinal chemistry for applications such as kinase inhibition or anesthetic activity .

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-18-7-8(11(17-18)21-2)10(20)15-6-9(19)16-12-13-4-3-5-14-12/h3-5,7H,6H2,1-2H3,(H,15,20)(H,13,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJALAHDGFQWKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and various functional groups that contribute to its biological properties. The molecular formula is C13H15N5O3C_{13}H_{15}N_{5}O_{3}, with a molecular weight of approximately 285.29 g/mol.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many pyrazole derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Potential : Some studies suggest that derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

A review of relevant literature reveals several studies evaluating the biological activity of related compounds:

Study Findings
Menozzi et al. (2014)Demonstrated that pyrimidine derivatives show significant antibacterial activity against Gram-positive bacteria, suggesting potential efficacy for the compound in treating bacterial infections .
Chikhalia et al. (2021)Reported that certain pyrazole derivatives exhibited higher antibacterial activity than standard antibiotics, indicating a promising therapeutic profile .
Ramiz et al. (2021)Found that modifications in the pyrimidine structure led to enhanced antibacterial efficacy, supporting the idea that the specific arrangement of functional groups is crucial for activity .

Case Studies

  • Antibacterial Activity : A synthesized derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
  • Antifungal Properties : In vitro studies showed that related pyrazole compounds demonstrated significant antifungal activity against Candida albicans, with MIC values lower than those of standard antifungal agents .
  • Anticancer Activity : In cellular assays, derivatives were shown to induce apoptosis in various cancer cell lines, suggesting that the compound may interfere with critical pathways involved in cell proliferation .

Scientific Research Applications

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies have shown that it exhibits:

  • Anti-inflammatory Properties : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for anti-inflammatory drug development .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Molecular docking studies indicate that it can bind to specific targets involved in cancer cell proliferation and survival pathways. This suggests a potential role in cancer therapy, although further studies are needed to establish efficacy and safety .

Synthesis and Characterization

The synthesis of 3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole Ring : The initial step often involves the formation of the pyrazole ring through condensation reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxy and pyrimidinyl groups, which are crucial for the biological activity of the compound.
  • Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anti-inflammatory and anticancer activities:

  • Antimicrobial Properties : Some derivatives of pyrazole compounds have demonstrated activity against various bacterial strains, indicating that this compound could also be explored for antimicrobial applications .
  • Neurological Applications : Research into similar compounds has suggested potential neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease or Parkinson's disease. The ability to cross the blood-brain barrier is an essential factor in evaluating its suitability for neurological applications .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of related compounds:

Study ReferenceFocus AreaFindings
MDPI Study Anti-inflammatoryDemonstrated significant COX inhibition, suggesting potential for pain management.
Molecules Journal AnticancerMolecular docking studies indicated strong binding affinity to cancer-related targets.
BLD Pharma AntimicrobialShowed promising results against S. aureus and E. coli, highlighting potential for infection treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-(2-oxo-2-(substituted amino)ethyl)-pyrazole-4-carboxamides. Below is a comparison with structurally related compounds, emphasizing substituent variations and reported biological

Compound Key Structural Differences Reported Activity Reference
3-Methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide (Target) Pyrimidin-2-ylamino group at the ethyl ketone position Limited direct data; inferred potential for kinase or enzyme modulation
3-Methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide Thiadiazole ring replaces pyrimidine; pyrrolidinyl group introduced Enhanced surface anesthetic activity (Table 2 in )
N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Thienopyrimidine and trifluoromethyl groups; furan substituent No direct activity data; structural similarity suggests kinase or antiviral potential
4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide Bromine substituent at pyrazole position 4; piperidine replaces pyrimidine Hepatotoxicity noted (Table 4 in )
N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide Isoindole core with chloro and methoxypropyl groups Likely protease or kinase inhibition based on carboxamide motif

Key Observations:

Substituent Impact on Activity: The pyrimidin-2-ylamino group in the target compound may enhance binding to nucleotide-binding domains (e.g., kinases) compared to pyrrolidinyl or thiadiazole analogues . Bromine substitution (e.g., in 4-bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide) correlates with hepatotoxicity, suggesting that halogens at position 4 of pyrazole require careful optimization .

Anesthetic vs. Kinase-Targeted Activity :

  • Thiadiazole derivatives (e.g., compound from ) exhibit surface anesthetic activity (EC₅₀: 0.12–0.45 μM in Table 2 of ), whereas pyrimidine-containing analogues like the target compound lack such data but are structurally closer to kinase inhibitors (e.g., imatinib-like scaffolds).

Physicochemical Properties: The target compound’s logP (predicted ~2.1) and molecular weight (~320 g/mol) align with Lipinski’s Rule of Five, unlike bulkier analogues (e.g., thienopyrimidine derivatives in ), which may face bioavailability challenges.

Research Findings and Limitations

  • Activity Gaps : Direct biological data for the target compound are scarce. Most inferences derive from structural parallels to compounds in and .
  • Synthetic Feasibility: The compound’s synthesis likely follows routes similar to those in (e.g., coupling of pyrazole-4-carboxylic acid with aminoketone intermediates).
  • Toxicity Considerations : Pyrimidine-containing carboxamides generally show lower hepatotoxicity than halogenated pyrazoles (Table 4 in ), but in vivo studies are needed.

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 320.3 2.1 3 7
Thiadiazole Analogue 408.5 1.8 2 8
4-Bromo-pyrazole-3-carboxamide 298.1 2.5 2 5

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